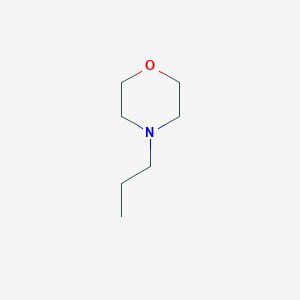

4-Propylmorpholine

Description

Contextualization within Morpholine (B109124) Chemistry

Morpholine and its derivatives are a class of saturated heterocyclic compounds containing both an amine and an ether functional group. wikipedia.org This unique structure imparts advantageous physicochemical, biological, and metabolic properties, making them valuable in medicinal chemistry and materials science. nih.gov 4-Propylmorpholine, with a propyl group attached to the nitrogen atom of the morpholine ring, is a specific derivative that has garnered attention for its distinct characteristics and applications. nih.gov The presence of the propyl group can influence properties such as basicity, nucleophilicity, and solubility, distinguishing it from other N-substituted morpholines.

Historical Trajectories and Evolving Research Interests

The study of morpholine and its derivatives has a rich history, with their applications expanding over time. tsijournals.com Initially recognized for their utility as solvents and corrosion inhibitors, the focus has increasingly shifted towards their role as building blocks in the synthesis of complex molecules with specific functionalities. wikipedia.orgtsijournals.com Research into this compound and other N-alkylmorpholines has followed this trajectory, with early interest in their fundamental properties and industrial uses paving the way for more recent explorations into their potential in pharmaceuticals, agrochemicals, and advanced materials. tsijournals.comacs.org

Fundamental Role in Synthetic Methodologies and Material Science

This compound serves as a crucial intermediate and reagent in various synthetic organic reactions. One of the primary methods for its synthesis involves the alkylation of morpholine with a propyl halide, such as 1-bromopropane (B46711). vulcanchem.com

In the realm of material science, this compound and its derivatives are utilized in several capacities. They can act as corrosion inhibitors for metals. For instance, N-propyl morpholine has been cited as a vapor phase corrosion inhibitor. googleapis.com The amine group can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. mdpi.com Additionally, morpholine derivatives can be incorporated into polymer structures to modify their properties. For example, 4-(3-(trimethoxysilyl)propyl)morpholine (B1584015) is used to enhance the mechanical strength and thermal stability of polymers and as a coupling agent to improve adhesion between different materials. smolecule.com The polymorphism of materials, which is the ability of a solid material to exist in more than one form or crystal structure, is a significant area of study in materials science, with applications in pharmaceuticals, pigments, and agrochemicals. materialsciencejournal.org

Interdisciplinary Significance in Biological and Environmental Sciences

The morpholine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Morpholine derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. ontosight.aiontosight.aijocpr.com The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. nih.gov While specific research on the biological activities of this compound is less extensive than for other derivatives, its structural similarity to pharmacologically active compounds suggests potential for future investigation. acs.org

From an environmental perspective, the fate and impact of morpholine and its derivatives are important considerations. Morpholine itself is biodegradable, particularly in the presence of adapted microorganisms. scbt.cominchem.orgresearchgate.net Certain strains of Mycobacterium have been shown to degrade morpholine, utilizing it as a source of carbon, nitrogen, and energy. nih.gov However, under certain conditions, morpholine can undergo nitrosation to form N-nitrosomorpholine (NMOR), a potential carcinogen. researchgate.net The environmental behavior of this compound is expected to be influenced by the propyl group, potentially affecting its biodegradability and interaction with environmental systems. Research in biological and environmental sciences aims to understand the life cycle of such compounds, from their synthesis and use to their ultimate environmental fate. abdn.ac.ukgu.sejyu.fi

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Morpholine | C4H9NO | 87.12 | 128.9 |

| 4-Ethylmorpholine (B86933) | C6H13NO | 115.17 | 138 |

| This compound | C7H15NO | 129.20 | 155-157 |

| 4-Butylmorpholine | C8H17NO | 143.23 | 175-177 |

Structure

3D Structure

Properties

IUPAC Name |

4-propylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILGIZTAZXMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329903 | |

| Record name | 4-propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23949-50-0 | |

| Record name | 4-propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Propylmorpholine and Its Derivatives

Strategies for the Construction of the Morpholine (B109124) Ring System

The formation of the morpholine ring is a critical step that can be achieved through various synthetic routes, primarily involving ring-opening or cyclization strategies.

The construction of the morpholine skeleton can be effectively achieved by the ring-opening of strained heterocyclic precursors, such as aziridines. This approach leverages the high reactivity of these small rings toward nucleophiles.

A prominent strategy involves the SN2-type ring-opening of activated aziridines with suitable halogenated alcohols. nih.gov This reaction is typically facilitated by a Lewis acid, and the resulting haloalkoxy amine intermediate undergoes a subsequent base-mediated intramolecular cyclization to yield the morpholine ring. nih.govresearchgate.net This method offers a high degree of regio- and stereoselectivity. nih.gov

Another innovative approach utilizes a gold(I)-catalyzed tandem reaction sequence starting from readily available aziridines and propargyl alcohols. rsc.org In this process, the gold catalyst facilitates a nucleophilic ring-opening of the aziridine, followed by a 6-exo-dig cyclization and double bond isomerization to form an unsaturated morpholine derivative. rsc.org These intermediates can then be hydrogenated to furnish the saturated morpholine core. rsc.org

| Precursor | Reagent | Catalyst/Conditions | Key Feature |

| Activated Aziridines | Haloalcohols | 1. Lewis Acid; 2. Base | Stereoselective SN2 opening and subsequent cyclization. nih.gov |

| Aziridines | Propargyl Alcohols | Gold(I) Catalyst | Tandem ring-opening/cycloisomerization sequence. rsc.org |

| 2-Tosyl-1,2-oxazetidine | α-Formyl Esters | K₂CO₃ | Cascade reaction forming substituted morpholines. nih.gov |

Intramolecular cyclization of open-chain precursors containing both amine and alcohol or ether functionalities is a fundamental and widely used method for morpholine synthesis. These reactions involve the formation of either a C-N or a C-O bond to close the six-membered ring.

A common and traditional method involves the acid-catalyzed cyclization of N-substituted diethanolamines. For instance, N-methyldiethanolamine can be cyclized using sulfuric acid at elevated temperatures to produce 4-methylmorpholine, a close analog of the target compound. chemicalbook.com This dehydration reaction is a straightforward approach to the N-alkylated morpholine core.

More sophisticated methods employ transition metal catalysts to facilitate the cyclization under milder conditions. Gold(I) catalysts have been shown to be effective in promoting the 6-exo cyclization of alkynylamines and alkynylalcohols, providing a versatile route to morpholine and piperazine (B1678402) derivatives. rsc.orgrsc.org Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, also provide an efficient pathway to six-membered nitrogen heterocycles, including morpholines. organic-chemistry.orgnih.gov Another approach involves the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663), which act as a two-carbon linchpin, leading to the formation of the morpholine ring in a redox-neutral process. organic-chemistry.orgnih.gov

| Precursor Type | Catalyst/Reagent | Reaction Type |

| N-substituted Diethanolamine | Strong Acid (e.g., H₂SO₄) | Dehydration/Cyclization chemicalbook.com |

| Alkynylamines/Alkynylalcohols | Gold(I) Salts | 6-exo Cyclization rsc.org |

| O-Allyl Ethanolamines | Palladium(II) Acetate (B1210297) | Carboamination nih.gov |

| 1,2-Amino Alcohols | Ethylene Sulfate | SN2 Alkylation/Cyclization nih.gov |

Propyl Chain Introduction and Functionalization Approaches

Once the morpholine nucleus is available, the introduction and subsequent functionalization of the N-propyl group are key steps in synthesizing 4-propylmorpholine and its derivatives.

The most direct method for synthesizing this compound is the N-alkylation of morpholine. This involves a nucleophilic substitution reaction where the secondary amine of the morpholine ring attacks an alkylating agent such as 1-bromopropane (B46711) or 1-iodopropane, typically in the presence of a base to neutralize the resulting hydrohalic acid.

Reductive amination provides an alternative route, which is particularly useful for synthesizing N-alkylated amines. organicreactions.org This one-pot reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of morpholine with propionaldehyde (B47417) in the presence of a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. organicreactions.org A related classical method is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid for N-methylation and can be adapted for other alkyl groups. chemicalbook.com

Incorporating organosilane functionalities onto the this compound scaffold produces valuable organo-inorganic hybrid molecules. These derivatives are often synthesized by reacting morpholine with a propyl halide that is pre-functionalized with a silane (B1218182) moiety.

A common precursor for this purpose is (3-chloropropyl)trimethoxysilane or (3-chloropropyl)triethoxysilane. The N-alkylation of morpholine with these reagents proceeds via a standard nucleophilic substitution, where the morpholine nitrogen displaces the chloride ion, directly installing the propyl-trialkoxysilyl group onto the nitrogen atom. The synthesis of organoalkoxysilanes requires careful control of reaction conditions to prevent self-condensation of the alkoxysilyl groups. mdpi.com

Illustrative Reaction Scheme: Morpholine + Cl-(CH₂)₃-Si(OCH₃)₃ → 4-[(3-Trimethoxysilyl)propyl]morpholine + HCl

The synthesis of derivatives bearing aryloxy or phenylsulfonyl groups typically involves multi-step sequences where a functionalized propyl chain is constructed prior to its attachment to the morpholine nitrogen.

For aryloxy derivatives, a common strategy is to start with a dihalogenated propane, such as 1,3-dibromopropane. One bromine atom can undergo a Williamson ether synthesis with a phenol (B47542) to form a 3-aryloxy-1-bromopropane intermediate. This intermediate can then be used to alkylate morpholine, yielding the desired 4-(3-aryloxypropyl)morpholine.

For phenylsulfonyl derivatives, a similar strategy can be employed. For example, 3-chloro-1-propanol (B141029) can be reacted with sodium benzenesulfinate (B1229208) to form 3-(phenylsulfonyl)-1-propanol. The hydroxyl group can then be converted to a better leaving group (e.g., a tosylate or a bromide) before reacting with morpholine to introduce the N-[3-(phenylsulfonyl)propyl] group. The phenylsulfonyl moiety is a well-recognized pharmacophore in medicinal chemistry, often found in selective COX-2 inhibitors. nih.gov

| Functional Group | Synthetic Strategy | Key Intermediate |

| Trimethoxysilyl | N-alkylation | (3-Chloropropyl)trimethoxysilane |

| Triethoxysilyl | N-alkylation | (3-Chloropropyl)triethoxysilane |

| Aryloxy | Williamson Ether Synthesis followed by N-alkylation | 3-Aryloxy-1-bromopropane |

| Phenylsulfonyl | Nucleophilic substitution followed by N-alkylation | 1-Bromo-3-(phenylsulfonyl)propane |

Catalytic Aspects in this compound Synthesis

The synthesis of this compound and its analogs is significantly influenced by the choice of catalyst and reaction conditions, which are pivotal for achieving high yield and selectivity. Various catalytic systems, primarily involving transition metals, have been developed to facilitate the key bond-forming steps in the construction of the morpholine ring and the introduction of the propyl group.

Role of Specific Catalysts (e.g., Nickel, Cobalt, Raney Catalysts, Platinum-Carbon, Palladium-Carbon)

Heterogeneous catalysts are instrumental in the synthesis of morpholine derivatives, primarily in hydrogenation and reductive amination reactions. The activity and selectivity of these catalysts are often attributed to their large surface area and specific chemical properties. chemeurope.comacs.org

Raney Catalysts : Raney Nickel, a porous nickel-aluminium alloy, is a widely used heterogeneous catalyst for hydrogenation reactions. chemeurope.comacs.org Its high catalytic activity stems from its large surface area, which allows it to absorb hydrogen effectively. chemeurope.com It is typically used for the reduction of compounds with multiple bonds, such as alkenes, alkynes, and nitriles, as well as functional groups like nitro and nitrosamine (B1359907) groups. chemeurope.com Raney Cobalt is also employed and is noted for being more chemoselective than its nickel counterpart in certain reductions. rsc.org These catalysts are thermally and structurally stable, permitting their use across a broad range of reaction conditions. chemeurope.com

Platinum-Carbon (Pt/C) and Palladium-Carbon (Pd/C) : These catalysts consist of platinum or palladium nanoparticles dispersed on an activated carbon support. samaterials.com They are highly effective for hydrogenation and hydrogenolysis reactions. samaterials.comchemrxiv.org Palladium, in particular, is crucial in modern synthetic chemistry for forming C-N and C-O bonds necessary for constructing the morpholine ring. For instance, a Palladium-catalyzed carboamination reaction is a key step in a strategy to produce substituted morpholines. nih.govnih.gov The effectiveness of these catalysts can vary based on the quality from commercial suppliers, with key indicators being small particle sizes, large surface area, and the presence of both Pd(0) and Pd(II) active species. chemrxiv.org Palladium acetate can also serve as a precursor for catalytically active species in coupling reactions. researchgate.net

Below is a table summarizing the roles of these common catalysts in morpholine synthesis.

| Catalyst | Type | Primary Role in Synthesis | Key Characteristics |

| Raney Nickel | Heterogeneous (Ni-Al alloy) | Hydrogenation, Reduction of functional groups (alkenes, nitriles, nitro groups) | High surface area, high thermal and structural stability. chemeurope.comacs.org |

| Raney Cobalt | Heterogeneous (Co-Al alloy) | Chemoselective reductions | Often more selective than Raney Nickel for specific functional groups. rsc.org |

| Platinum-Carbon (Pt/C) | Heterogeneous (Pt on Carbon) | Hydrogenation, Hydrogenolysis | Platinum nanoparticles on a high-surface-area carbon support. samaterials.com |

| Palladium-Carbon (Pd/C) | Heterogeneous (Pd on Carbon) | Hydrogenation, Hydrogenolysis, C-N/C-O bond formation (Carboamination) | Widely used for deprotection and cyclization steps. chemrxiv.orgnih.govnih.gov |

Reaction Conditions and Optimization for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired product while minimizing side reactions. Key parameters that are frequently adjusted include the choice of solvent, temperature, reaction time, and the specific type and amount of catalyst and base used.

A systematic approach to optimization often involves screening various catalysts and solvents to identify the most effective combination. For example, in the synthesis of certain substituted morpholines, a palladium-catalyzed coupling reaction was optimized by testing different conditions. The best results were achieved using 2 mol % Pd(OAc)₂, 8 mol % P(2-furyl)₃ as the ligand, and sodium tert-butoxide (NaOtBu) as the base in toluene (B28343) at 105 °C. nih.gov The reaction mixture is typically heated until analysis indicates the starting material has been consumed, which can take between 12 to 18 hours. nih.gov

Another example is the synthesis of N-phenylmorpholine compounds, where the reaction temperature is a critical factor, with an optimal range of 150-160 °C. google.com In some protocols, the reaction proceeds without a solvent, using an excess of one reactant, such as 2-chloroethyl ether, which can simplify the process and reduce costs. google.com The choice and amount of base are also crucial; for instance, using organic bases like triethylamine (B128534) can lead to higher yields compared to inorganic alternatives. google.com

The following table presents an example of optimized reaction conditions for a specific morpholine synthesis.

| Parameter | Optimized Condition | Rationale / Observation |

| Catalyst | Pd(OAc)₂ with P(2-furyl)₃ ligand | Provided the best yield and selectivity in screening experiments. nih.gov |

| Base | Sodium tert-butoxide (NaOtBu) | Effective in promoting the desired coupling reaction. nih.gov |

| Solvent | Toluene | Found to be a suitable medium for the reaction. nih.gov |

| Temperature | 105 °C | Optimal temperature for reaction completion within a reasonable timeframe. nih.gov |

| Reaction Time | 12-18 hours | Time required for complete consumption of the starting material. nih.gov |

Derivatization Strategies for Enhanced Functionality

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. By introducing new functional groups, researchers can fine-tune the molecule for specific applications.

Synthesis of Propyl-Linked Silane Derivatives

The incorporation of silicon into the morpholine structure can significantly alter properties like lipophilicity, which can be beneficial for certain applications. nih.gov The synthesis of a propyl-linked silane derivative of morpholine can be achieved through a multi-step process.

A potential synthetic route starts with a suitable precursor which undergoes hydrogenation, for example, in the presence of a 10% Pd/C catalyst. nih.gov This is followed by ester hydrolysis using a reagent like lithium hydroxide (B78521) (LiOH). nih.gov The resulting carboxylic acid is then coupled with the morpholine nitrogen under standard conditions using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt). nih.gov The final step involves the reduction of the resulting amide using a powerful reducing agent like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF) to yield the desired sila-amine derivative. nih.gov

Preparation of Phenyl-Substituted Propylmorpholines

Introducing phenyl groups to the propylmorpholine structure can lead to compounds with distinct properties. Methods for synthesizing phenyl-substituted morpholines include palladium-catalyzed cross-coupling reactions and direct N-arylation.

One effective method is a palladium-catalyzed intramolecular carboamination. nih.govnih.gov This reaction typically involves coupling a substituted ethanolamine (B43304) derivative with an aryl bromide. nih.govnih.gov This key step allows for the formation of the morpholine ring with a phenyl substituent in a stereocontrolled manner, often yielding single stereoisomers in moderate to good yields. nih.govnih.gov

A more direct approach for N-phenyl substitution involves heating a substituted aniline (B41778) with 2-chloroethyl ether in the presence of an alkali base. google.com This method facilitates a ring-closing reaction to form the N-phenylmorpholine core. The reaction is often run at elevated temperatures (130-180 °C) and can be performed without a solvent, making it an efficient process for large-scale synthesis. google.com

Chiral Synthesis of Stereoisomeric Propylmorpholine Derivatives

The synthesis of enantiomerically pure morpholine derivatives is of great importance, as different stereoisomers can have vastly different biological activities. rroij.com Several advanced methodologies have been developed to achieve high enantioselectivity.

Electrophile-Induced Cyclization : This strategy involves the cyclization of an optically pure precursor, such as an N-allyl-β-amino alcohol. banglajol.info Using an electrophile like bromine can induce the ring closure to form chiral morpholines. The diastereoselectivity of this reaction can be very high, sometimes reaching 100%, especially when the reaction is quenched at an early stage. banglajol.info

Enzymatic Resolution : Another approach to obtaining single enantiomers is through enzymatic resolution. This technique uses a highly specific enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This method has been successfully employed as a key step in the enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives. nih.gov

The table below compares these chiral synthesis strategies.

| Strategy | Key Reagents/Process | Starting Material Example | Outcome |

| Electrophile-Induced Cyclization | Bromine (Br₂) | Optically pure N-allyl-β-amino alcohol | Highly diastereoselective formation of chiral morpholines. banglajol.info |

| Organocatalysis | Organocatalyst, NaBH₄ | Aldehyde, Amine with nucleophile | Enantioselective synthesis of C2-functionalized morpholines in high ee. nih.gov |

| Enzymatic Resolution | Enzyme | Racemic morpholine carboxylate | Separation of enantiomers to yield a single, optically pure isomer. nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques in 4 Propylmorpholine Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution NMR spectroscopy is a cornerstone for the structural analysis of 4-Propylmorpholine, enabling the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and providing a deep understanding of its conformational preferences in solution and the solid state. auremn.org.brnih.gov

Two-dimensional (2D) NMR experiments are critical for deciphering the complex spin systems within this compound, revealing through-bond and through-space correlations that are essential for complete structural assignment and conformational analysis. creative-biostructure.comsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are scalar (J-coupled) to each other, typically over two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the methyl protons (H-7) and the adjacent methylene (B1212753) protons (H-6), and sequentially along the propyl chain to the methylene protons adjacent to the nitrogen (H-5). It would also show correlations between the geminal protons on the morpholine (B109124) ring and their vicinal neighbors (e.g., H-1 with H-2).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the heteronuclei they are attached to, most commonly ¹³C. columbia.edu This technique allows for the definitive assignment of each carbon atom by linking it to its attached proton(s). For instance, the carbon signal for C-7 would show a cross-peak to the proton signal of the terminal methyl group. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range couplings between protons and carbons, typically over two to four bonds. creative-biostructure.comcolumbia.edu This is invaluable for piecing together the molecular framework, especially around quaternary carbons or heteroatoms. In this compound, HMBC would show correlations from the propyl chain protons (H-5, H-6, H-7) to the morpholine ring carbons (C-1, C-2), and vice-versa, confirming the connectivity of the propyl group to the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations, identifying protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through bonds. creative-biostructure.com NOESY is crucial for determining the molecule's 3D conformation. For the morpholine ring, which typically adopts a chair conformation, NOESY can reveal axial and equatorial proton positions. It can also define the spatial relationship and preferred orientation of the propyl group relative to the morpholine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Chemical shifts (δ) are hypothetical and presented for illustrative purposes. Actual values may vary based on solvent and experimental conditions.)

| Atom Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected COSY Correlations (with H at position) | Expected HMBC Correlations (from H at position to C at position) |

| 1 | CH₂ | ~3.70 | ~67.0 | 2 | 2 |

| 2 | CH₂ | ~2.45 | ~54.0 | 1 | 1, 5 |

| 5 | CH₂ | ~2.35 | ~61.0 | 6, 2 | 1, 2, 6, 7 |

| 6 | CH₂ | ~1.45 | ~20.0 | 5, 7 | 5, 7 |

| 7 | CH₃ | ~0.90 | ~12.0 | 6 | 5, 6 |

While solution-state NMR reveals the behavior of molecules in an isotropic environment, solid-state NMR (ssNMR) provides invaluable information on structure and dynamics in the anisotropic solid phase. sci-hub.sersc.org For this compound, ssNMR can be used to study its crystalline form or its behavior when incorporated into a larger matrix, such as a polymer. Techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic line-broadening interactions that obscure spectra in solids. sci-hub.se

By analyzing parameters like chemical shift anisotropy and dipolar couplings, ssNMR can define intermolecular packing arrangements and hydrogen bonding interactions. rsc.orgacs.org Furthermore, variable-temperature ssNMR experiments can probe molecular dynamics, such as the rotation of the propyl group or conformational exchange of the morpholine ring, over a wide range of timescales. rsc.org When this compound is used as a functional group in a polymer, ssNMR is a powerful tool to investigate the polymer-additive interface, determining the dispersion and mobility of the morpholine moiety within the polymer matrix. researchgate.net

Heteronuclear correlation experiments, such as HSQC and HMBC, are not limited to structural elucidation in solution. In the context of interfacial science, these techniques can probe the interactions between this compound and surfaces or other molecules. nih.govosti.gov For example, if this compound adsorbs onto a solid surface, changes in the ¹H and ¹³C chemical shifts observed in a 2D correlation spectrum can map the specific parts of the molecule that are interacting with the surface. osti.gov

For studying nuclei with a spin quantum number I > 1/2, such as the ¹⁴N atom in the morpholine ring, quadrupolar-echo NMR techniques are employed. The nitrogen nucleus possesses a quadrupole moment that is highly sensitive to the local electronic environment. By analyzing the ¹⁴N quadrupolar coupling constant, researchers can gain insight into the symmetry of the electron distribution around the nitrogen atom, its bonding configuration, and its orientation at an interface. rsc.org

Mass Spectrometry (MS) in Mechanistic and Purity Assessments

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. ukacusat.in It is essential for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) measures the m/z ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). uni-rostock.de This precision allows for the determination of a molecule's exact mass, which is based on the sum of the monoisotopic masses of its constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). asms.org

For this compound, with the molecular formula C₇H₁₅NO, the theoretical monoisotopic mass is 129.11536 g/mol . nih.gov An HRMS measurement yielding a value extremely close to this, such as 129.1155, would unambiguously confirm the elemental composition, distinguishing it from other compounds that might have the same nominal mass of 129 but a different formula (e.g., C₈H₁₉N). nih.govyoutube.com This capability is fundamental for verifying the identity and purity of a synthesized sample.

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural analysis. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected, isolated, and then fragmented through collision-induced dissociation (CID) or other methods. nationalmaglab.org The resulting product ions are then analyzed by a second mass spectrometer, generating a fragmentation spectrum. lcms.cz

The fragmentation pattern is a structural fingerprint of the molecule. For this compound, the protonated molecule ([C₇H₁₅NO+H]⁺, m/z 130.1) would likely undergo fragmentation through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a common pathway for amines. This could lead to the loss of an ethyl radical from the propyl group, resulting in a stable iminium ion.

Ring Cleavage: The morpholine ring can open, followed by subsequent fragmentation, leading to characteristic fragment ions.

Loss of the Propyl Group: Cleavage of the N-C bond connecting the propyl chain to the morpholine ring would result in a fragment corresponding to the protonated morpholine ring (m/z 88.1) and a propyl cation or radical.

By analyzing these fragmentation pathways, researchers can confirm the connectivity of the atoms within the molecule, providing structural proof that complements NMR data. researchgate.net

Table 2: Plausible MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 130.1 | [C₄H₁₀NO]⁺ (Protonated Morpholine) | 88.1 | C₃H₆ |

| 130.1 | [C₅H₁₂N]⁺ (Iminium ion from ring opening) | 86.1 | CH₄O₂ |

| 130.1 | [C₆H₁₂NO]⁺ (Loss of CH₃) | 114.1 | CH₄ |

| 130.1 | [C₅H₁₂NO]⁺ (Loss of C₂H₅) | 102.1 | C₂H₄ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a fundamental tool for investigating the molecular structure of compounds like this compound. uni-graz.atosti.gov These techniques probe the vibrational motions of molecules, such as the stretching and bending of chemical bonds. libretexts.org Because different functional groups absorb and scatter light at characteristic frequencies, the resulting spectra provide a unique "fingerprint" of the molecule. libretexts.orgnasa.gov

IR and Raman spectroscopy are often used as complementary techniques. edinst.com A vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. edinst.com By analyzing both types of spectra, a more complete picture of the molecular vibrations can be obtained. For a morpholine derivative, key vibrational modes would include the stretching and bending of C-H bonds in the propyl group and the morpholine ring, C-N bond stretching, and C-O-C stretching of the ether linkage. scielo.org.mxscielo.org.mx

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the identification of chemical substances. libretexts.orgdrb-mattech.co.uk An FTIR spectrometer passes infrared radiation through a sample, and the amount of radiation absorbed at each frequency is measured. drb-mattech.co.uk The resulting spectrum is a unique plot of absorbance or transmittance versus wavenumber, which serves as a chemical fingerprint for the material. nasa.govdrb-mattech.co.uk This fingerprint can be compared against spectral libraries for rapid identification or used for detailed structural elucidation. drb-mattech.co.uk

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. The region from approximately 4000 cm⁻¹ to 1500 cm⁻¹ is known as the functional group region, while the more complex region from 1500 cm⁻¹ to 400 cm⁻¹ is called the "fingerprint region," which is unique to the molecule as a whole. redalyc.org Analysis of the FTIR spectrum allows for the confirmation of the presence of the morpholine ring, the propyl group, and the tertiary amine.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound (Note: This table is based on typical frequency ranges for functional groups and data from related morpholine compounds. Precise peak positions can vary based on the molecular environment.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2960-2850 |

| C-H (Alkyl) | Bending (Scissoring/Bending) | 1470-1450 |

| C-N (Tertiary Amine) | Stretching | 1250-1020 |

| C-O-C (Ether) | Asymmetric Stretching | 1150-1085 |

| C-C | Stretching | 1200-800 |

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS) for Surface Interactions

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. edinst.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. edinst.com While most scattering is elastic (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational modes of the molecule. edinst.com

Surface-Enhanced Raman Scattering (SERS) is an advanced Raman technique that provides enormous amplification of the Raman signal for molecules adsorbed onto or very close to nanostructured metal surfaces, typically made of gold or silver. horiba.comspectroscopyonline.com This enhancement, which can be as high as 10⁷ to 10¹⁵, allows for the detection of even single molecules. clinmedjournals.org The SERS effect arises from two primary mechanisms: electromagnetic enhancement, caused by localized surface plasmon resonance on the metal surface, and chemical enhancement, resulting from charge-transfer interactions between the molecule and the metal. horiba.comclinmedjournals.org

While specific SERS studies on this compound are not widely documented, the technique offers significant potential for studying its surface interactions. By adsorbing this compound onto a SERS-active substrate, researchers could investigate:

The orientation of the molecule on the surface.

The specific functional groups (e.g., the nitrogen lone pair, the ether oxygen) involved in binding to the metal.

Changes in molecular conformation upon adsorption.

Detection of trace amounts of the compound in various matrices. nih.gov

The sensitivity of SERS to the molecule-surface interaction makes it a powerful tool for applications in catalysis, sensor development, and understanding interfacial chemistry. spectroscopyonline.comnsf.gov

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. uol.de When a beam of X-rays strikes a crystal, the atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be produced, from which the precise position of each atom can be determined. uol.de

Single-Crystal X-ray Diffraction for Absolute Stereochemistry

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for unambiguously determining the molecular structure of a compound, provided it can be grown as a suitable single crystal. uhu-ciqso.esmdpi.com This technique yields precise data on bond lengths, bond angles, and torsional angles, providing a complete and accurate 3D representation of the molecule in the solid state. uhu-ciqso.es

For this compound, an SCXRD analysis would provide definitive structural information. Although no published crystal structure for this compound is currently available in the Cambridge Crystallographic Data Centre (CCDC), a hypothetical analysis would precisely determine the geometry of the morpholine ring (e.g., whether it adopts a perfect chair conformation) and the conformation of the N-propyl substituent. This is the gold standard for structural elucidation, against which data from other analytical methods and computational models are often compared.

Table 2: Key Structural Parameters Obtainable from SCXRD of this compound (Note: This table lists the type of data that would be generated from an SCXRD experiment.)

| Parameter Type | Specific Examples for this compound |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | C-N, C-O, C-C (in ring and propyl chain) |

| Bond Angles (°) | C-N-C, C-O-C, N-C-C, C-C-C |

| Torsional Angles (°) | Defining the conformation of the morpholine ring and propyl group |

| Absolute Stereochemistry | Not applicable as this compound is achiral |

| Intermolecular Interactions | Distances and geometries of any hydrogen bonds or van der Waals contacts |

Wide-Angle X-ray Diffraction (WAXD) for Supramolecular Assemblies

While SCXRD requires a perfect single crystal, Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is used to characterize materials that are not fully crystalline, such as semi-crystalline polymers, amorphous solids, or liquid crystals. researchgate.netmdpi.com WAXD provides information about the short-to-medium range order and intermolecular packing within a material. rsc.orgosti.gov

For this compound, WAXD could be employed to study its structure in the liquid or amorphous solid state. The resulting diffraction pattern would show broad peaks rather than the sharp reflections seen in SCXRD. The position of these peaks relates to characteristic intermolecular distances, providing insight into how the molecules pack together. This information is crucial for understanding the supramolecular assembly and the nature of the condensed phases of the compound.

Microscopic Techniques for Morphological and Structural Analysis

Microscopic techniques provide direct visual information about the morphology, or the size, shape, and surface features, of a material. This is complementary to the atomic-level structural information from XRD and the functional group information from vibrational spectroscopy.

Scanning Electron Microscopy (SEM) is a widely used technique for this purpose. In SEM, a focused beam of electrons is scanned across a sample, and the resulting signals are used to create an image of the surface topography. frontiersin.org If this compound were prepared as a crystalline powder, SEM could be used to:

Determine the size distribution of the crystals. frontiersin.org

Analyze the crystal habit (the characteristic external shape).

Observe surface features, defects, or inter-growth of crystals.

Other microscopic techniques, such as Transmission Electron Microscopy (TEM) for higher resolution imaging of nanoscale features or Atomic Force Microscopy (AFM) for mapping surface topography with very high precision, could also be applied, particularly to study thin films or assemblies of this compound.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of nanostructured materials. researchgate.net This technique provides detailed information about the size, shape, and arrangement of nanoparticles. researchgate.net In the context of this compound research, TEM can be used to visualize nanostructures formed by or incorporating this compound.

Recent advancements have enabled the study of nanostructures within a liquid environment through the use of specialized liquid cells in the electron microscope. mpg.de This allows for the direct observation of nanoparticles in solution, providing dynamic information about their behavior. mpg.de For instance, TEM can be employed to characterize the morphology and size distribution of nanoparticles synthesized using this compound derivatives as stabilizing or directing agents. The high resolution of TEM, capable of resolving features down to the nanometer and even sub-nanometer scale, is crucial for understanding the fine details of these nanostructures. researchgate.netdelongamerica.com

Key applications of TEM in this area include:

Morphological Analysis: Determining the shape and size of nanoparticles. delongamerica.com

Structural Integrity: Assessing the stability and structure of nanomaterials in different environments. escholarship.org

Uptake and Interaction: Observing how nanocarriers interact with and enter biological cells. nih.gov

Table 1: TEM Imaging Capabilities for Nanostructure Analysis

| Parameter | Information Provided | Relevance to this compound Research |

|---|---|---|

| Resolution | Down to 1.0 nm or better. delongamerica.com | Enables detailed visualization of nanoparticles and their surface features. |

| Imaging Modes | Bright-field, dark-field, diffraction. delongamerica.com | Provides information on morphology, crystallinity, and defects. |

| In-situ Analysis | Observation of dynamic processes in liquid. mpg.de | Allows for the study of self-assembly and nanoparticle formation in real-time. |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography images with nanoscale precision. wikipedia.organton-paar.com It functions by scanning a sharp tip at the end of a flexible cantilever over the sample surface. wikipedia.org The forces between the tip and the sample lead to the deflection of the cantilever, which is then used to create a topographical map. wikipedia.org

AFM is particularly valuable because it can be used on a wide variety of materials, including those that are non-conductive. pressbooks.pub In the study of materials involving this compound, AFM can be used to:

Image surface morphology: Revealing details of films, coatings, or self-assembled monolayers with near-atomic resolution. sciopen.com

Measure surface roughness: Quantifying the texture of a surface, which can be critical for applications such as coatings and biomaterials.

Probe mechanical properties: Techniques like force spectroscopy allow for the measurement of local properties such as stiffness (Young's modulus) and adhesion. trigenotoul.com

Different imaging modes, such as contact mode and tapping mode, offer flexibility in analyzing various sample types while minimizing potential damage to the surface. wikipedia.org

Table 2: AFM Modes and Their Applications in Material Surface Analysis

| AFM Mode | Principle | Primary Application | Advantage |

|---|---|---|---|

| Contact Mode | The tip is in continuous contact with the sample surface. wikipedia.org | High-resolution topographic imaging of hard surfaces. | Provides high-resolution images. wikipedia.org |

| Tapping Mode | The cantilever oscillates and "taps" the surface. wikipedia.org | Imaging of soft, fragile, and adhesive surfaces. | Reduces lateral forces and sample damage. wikipedia.org |

| Pulsed Force Mode (PFM) | A complete force-distance curve is recorded at each pixel. anton-paar.com | Quantitative mapping of mechanical properties like adhesion and modulus. anton-paar.com | Simultaneous acquisition of topography and mechanical data. anton-paar.com |

Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the stereochemical properties of molecules.

Circular Dichroism (CD) for Chiral Morpholine Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoeurope.com It measures the difference in absorption of left- and right-circularly polarized light by a sample. jascoeurope.com This differential absorption is only observed for chiral molecules that possess a chromophore, a light-absorbing group, in the vicinity of the stereocenter. jascoeurope.com

For chiral derivatives of morpholine, CD spectroscopy is invaluable for:

Determining Enantiomeric Purity: The CD signal is directly proportional to the enantiomeric excess of a sample, making it a useful tool for quality control in asymmetric synthesis.

Conformational Analysis: The shape and intensity of a CD spectrum are highly sensitive to the three-dimensional structure of a molecule. libretexts.org This allows for the study of conformational changes in solution.

Studying Supramolecular Assembly: Changes in the CD spectrum can indicate the formation of ordered, chiral aggregates or self-assembled structures. researchgate.net

The synthesis of novel morpholine derivatives often results in chiral compounds whose absolute configuration and conformational preferences can be elucidated using CD spectroscopy in conjunction with computational methods. nih.gov

Dynamic Light Scattering (DLS) for Self-Assembly Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. materials-talks.combettersizeinstruments.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. bettersizeinstruments.com These fluctuations are caused by the Brownian motion of the particles, and their analysis provides information about the particle's diffusion coefficient, which is then related to its size via the Stokes-Einstein equation. uni-saarland.de

In the context of this compound research, DLS is particularly useful for characterizing the self-assembly of derivatives into larger structures such as micelles, vesicles, or other aggregates in solution.

Key information obtained from DLS includes:

Hydrodynamic Diameter: The size of the particles in solution. researchgate.net

Polydispersity Index (PDI): A measure of the width of the particle size distribution. researchgate.net

Aggregation Studies: Monitoring changes in particle size over time or in response to stimuli like changes in temperature or pH to study the kinetics and stability of self-assembled systems. nih.gov

For instance, DLS can be used to follow the self-assembly of amphiphilic morpholine derivatives, providing insights into the critical aggregation concentration and the size and stability of the resulting nanoparticles. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Propylmorpholine Systems

Quantum Mechanical Studies (e.g., DFT, Ab Initio)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of a molecular system. scispace.com These calculations solve, or approximate, the Schrödinger equation to determine the electronic structure of a molecule. scielo.org.mx

Quantum mechanical calculations are instrumental in predicting the fundamental electronic characteristics of 4-propylmorpholine. Methods like DFT, particularly with functionals like B3LYP, are widely used to optimize the molecular geometry and compute a range of electronic and spectroscopic properties. scielo.org.mxresearchgate.netpnrjournal.com

Electronic Structure: The electronic structure dictates the molecule's chemical behavior. Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net For morpholine (B109124) derivatives, the nitrogen atom's lone pair electrons significantly contribute to the HOMO, making it a primary site for electrophilic attack. The addition of a propyl group to the nitrogen atom in this compound influences the electron density distribution and, consequently, the HOMO-LUMO energies. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, help predict how the molecule will interact with other chemical species. pnrjournal.com

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative Morpholine Derivative Note: These are representative values for a substituted morpholine derivative calculated using DFT (B3LYP method). Actual values for this compound would require specific calculation.

| Parameter | Definition | Typical Calculated Value | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | researchgate.net |

| Ionization Potential (I) | -EHOMO | 6.5 eV | researchgate.net |

| Electron Affinity (A) | -ELUMO | 1.2 eV | researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | researchgate.net |

| Softness (S) | 1 / (2η) | 0.189 eV-1 | mdpi.com |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV | mdpi.com |

Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra). researchgate.net By comparing the calculated spectra with experimental data, the molecular structure can be confirmed, and vibrational modes can be assigned. scielo.org.mxsmf.mx For instance, studies on 4-acetylmorpholine (B157445) have shown good agreement between experimental and theoretical spectra calculated using the B3LYP/6-31++G(d,p) basis set. researchgate.net Such analysis for this compound would allow for the characteristic vibrations of the propyl chain and the morpholine ring to be identified.

QM methods are essential for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. scispace.com

Reaction Pathways: For reactions involving morpholine derivatives, such as oxidation or nucleophilic substitution, DFT calculations can identify the most likely reaction pathway by comparing the activation energies of different possible routes. researchgate.netxmu.edu.cn For example, a DFT study on the oxidation of morpholine by Cytochrome P450 proposed a mechanism involving hydrogen atom abstraction from a carbon atom adjacent to the nitrogen, followed by a rebound step. researchgate.net The presence of the N-propyl group in this compound would influence the energetics of such a reaction.

Transition State Analysis: A transition state (TS) is a high-energy, unstable configuration along the reaction coordinate that connects reactants to products. rsc.org Locating the TS structure is a primary goal of mechanistic studies. Frequency calculations are performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com The energy of the transition state determines the activation energy (ΔE‡) of the reaction, which is a key factor governing the reaction rate. rsc.org Studies on the reaction of morpholine derivatives have successfully used DFT to calculate these activation barriers, providing insights into regio- and stereoselectivity. scispace.comacs.org For instance, in a palladium-catalyzed dearomatization reaction, DFT calculations revealed that the C-N bond coupling proceeded via a specific transition state with a calculated free energy barrier of 13.1 kcal/mol. xmu.edu.cn

Table 2: Representative Calculated Activation Energies for Reactions Involving Morpholine Derivatives Note: These values are illustrative and depend heavily on the specific reaction, reactants, and computational method.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Pd-Catalyzed Dearomatization | DFT (B3LYP) | 13.1 - 29.7 | xmu.edu.cn |

| Addition to 9α-hydroxyparthenolide | DFT (B3LYP/6-311+G(d,p)) | 10.63 | scispace.com |

| Amine Group Transfer | ONIOM (B97-3c/GFN2-xTB) | 39.48 | rsc.org |

Molecular Dynamics (MD) Simulations

While QM methods are powerful for static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to study the time-evolution of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational dynamics and interactions over time. scispace.com

MD simulations provide detailed insights into the dynamic behavior of this compound, including the flexibility of its structure and its interactions with surrounding solvent molecules.

Conformational Flexibility: The morpholine ring typically adopts a chair conformation, similar to cyclohexane. biosynce.com However, the nitrogen atom allows for inversion, and the ring can also exist in other conformations like a twisted boat. researchgate.net The N-propyl group adds further degrees of freedom. MD simulations can explore the conformational space available to this compound, identifying the most stable conformers and the energy barriers between them. nih.gov This is crucial as the biological activity of a molecule can be highly dependent on its accessible conformations. numberanalytics.com Analysis of MD trajectories can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the most flexible regions of the molecule, such as the propyl chain and the C-terminal region of the morpholine ring. rsc.orginchem.org

Solvent Interactions: The behavior of this compound in a biological environment is heavily influenced by its interactions with water. MD simulations explicitly model solvent molecules, allowing for the detailed study of hydration shells and hydrogen bonding. osti.gov The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom's basicity influences its protonation state and interactions. biosynce.com MD simulations can quantify these interactions, for example, by calculating the radial distribution function (RDF) to determine the probability of finding solvent molecules at a certain distance from the solute atoms, and by analyzing the lifetime of hydrogen bonds. osti.gov These solvent interactions are critical for understanding solubility, membrane permeability, and binding to biological targets. acs.org

Table 3: Potential Conformational States of the Morpholine Ring Note: The relative energies and populations are highly dependent on the substituent and the environment (gas phase vs. solvent).

| Conformer | N-substituent Orientation | Typical Relative Energy (kcal/mol) | Key Feature | Reference |

| Chair | Equatorial | 0.0 | Generally the most stable form | researchgate.net |

| Chair | Axial | ~0.4 - 0.6 | Slightly less stable than equatorial | researchgate.net |

| Twisted Boat | Axial | > 7.0 | Significantly higher energy | researchgate.net |

| Twisted Boat | Equatorial | > 7.0 | Significantly higher energy | researchgate.net |

MD simulations are a cornerstone for studying the dynamic process of a ligand, such as this compound, binding to a biological receptor like a protein. boisestate.edu

The binding of a ligand to a receptor is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. nih.govpreprints.org MD simulations can model this process, providing a detailed view of the binding pathway and the stability of the resulting complex. researchgate.net Starting from a docked pose, an MD simulation can be run for nanoseconds to microseconds to assess the stability of the predicted binding mode. rsc.orgmdpi.com Key analyses include monitoring the RMSD of the ligand within the binding site and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex over time. rsc.orgunibas.ch These simulations can reveal whether water molecules are displaced from the binding site or mediate interactions between the ligand and protein. unibas.ch The insights from MD simulations are crucial for validating docking results and understanding the structural basis of a ligand's affinity and selectivity. nih.gov

Molecular Docking and Drug Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ontosight.ai It is a vital tool in structure-based drug design, used for virtual screening of compound libraries and for understanding ligand-receptor interactions at an atomic level. gyanvihar.orgpharmainfo.in

The process involves two main components: a search algorithm to generate various binding poses and a scoring function to rank these poses based on their predicted binding affinity. ontosight.ai For this compound and its derivatives, docking studies can predict how the molecule fits into the active site of a target protein. The morpholine ring is a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and its ability to form key interactions. acs.orgnih.gov The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can be protonated to form ionic interactions. biosynce.comacs.org The propyl group would likely engage in hydrophobic interactions within the binding pocket.

Docking studies on various morpholine-containing compounds have successfully predicted their binding modes and rationalized their biological activities. rsc.orgmdpi.comgyanvihar.orgnih.gov For example, docking of morpholine derivatives into the active site of the COVID-19 main protease identified key hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. gyanvihar.org The docking score, an estimation of binding affinity, is often used to prioritize compounds for experimental testing.

Table 4: Example Molecular Docking Results for Morpholine Derivatives Against a Protein Target (COVID-19 Main Protease, PDB: 5R82) Note: These are illustrative results from a study on various morpholine derivatives. The docking score represents the calculated binding energy in kcal/mol.

| Compound Code | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

| Standard (Hydroxychloroquine) | -80.12 | - | gyanvihar.org |

| Derivative 2b | -74.55 | THR26, HIS41, CYS145 | gyanvihar.org |

| Derivative 2e | -60.29 | HIS41, MET49, GLU166 | gyanvihar.org |

| Derivative 1d | -55.21 | MET49, ASN142, HIS163 | gyanvihar.org |

Prediction of Binding Affinities with Biological Targets

A primary goal in computational drug discovery is the accurate prediction of how strongly a molecule (a ligand) will bind to a biological target, such as a protein or enzyme. nih.gov This binding affinity is a key determinant of a compound's potential therapeutic effect. Computational methods like molecular docking and molecular dynamics simulations are employed to model the interaction between the ligand and the target's binding site, estimating the strength of this interaction. ijritcc.orgnumberanalytics.com These simulations can provide valuable insights into the molecular mechanisms that underlie a drug's efficacy. ijritcc.org

While detailed studies predicting the binding affinities for this compound with specific biological targets are not widely available in published literature, computational models could be employed to screen it against various receptors. The results of such a hypothetical screening are illustrated in the table below. Free energy calculations, using techniques like thermodynamic integration, are a crucial part of estimating these binding affinities. numberanalytics.com

Table 1: Illustrative Predicted Binding Affinities for this compound This table is for illustrative purposes only. The values are not based on experimental or published computational data.

| Biological Target | Predicted Binding Affinity (ΔG, kcal/mol) | Computational Method Used |

|---|---|---|

| Receptor A | -7.2 | Molecular Docking (AutoDock Vina) |

| Receptor B | -5.8 | Molecular Dynamics with Free Energy Perturbation |

| Enzyme X | -6.5 | Molecular Docking (Glide) |

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The binding of a ligand to a biological target is governed by a complex combination of noncovalent intermolecular forces. stanford.edu Computational chemistry allows for the detailed identification and analysis of these crucial interactions. Key interactions include:

Hydrogen Bonding: An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov This is often a dominant force in determining the specificity of ligand binding. unito.it

π-Stacking: An attractive, noncovalent interaction between aromatic rings. This interaction is important for the stabilization of protein-ligand complexes. rsc.orgnih.gov

Force fields in computational chemistry are used to model these interactions, though their accuracy can vary, with hydrogen bonding energies sometimes being underestimated. nih.gov In the context of this compound, the nitrogen and oxygen atoms of the morpholine ring are potential hydrogen bond acceptors, while the propyl group contributes to hydrophobic (van der Waals) interactions. The absence of an aromatic ring in this compound precludes π-stacking interactions involving the compound itself, though it could interact with aromatic residues in a binding pocket.

Table 2: Illustrative Intermolecular Interactions for this compound in a Hypothetical Receptor Binding Site This table is for illustrative purposes only and represents a hypothetical binding scenario.

| Interaction Type | This compound Atom/Group | Receptor Residue |

|---|---|---|

| Hydrogen Bond | Morpholine Oxygen | Tyrosine -OH |

| Hydrogen Bond | Morpholine Nitrogen | Aspartic Acid -COOH |

| Hydrophobic Interaction | Propyl Chain | Leucine, Valine |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry and toxicology. collaborativedrug.comtechnologynetworks.com They are based on the principle that the biological activity of a chemical is directly related to its molecular structure. collaborativedrug.com

SAR is a qualitative approach that identifies key structural features and functional groups (pharmacophores) responsible for a molecule's biological activity by comparing the activities of structurally related compounds. oncodesign-services.comnih.gov

QSAR takes this a step further by creating mathematical models that quantitatively correlate the chemical structure with biological activity. wikipedia.orgjocpr.com These models use molecular descriptors—numerical values that encode physicochemical properties like hydrophobicity, electronic properties, and steric factors—to predict the activity of new or untested compounds. oncodesign-services.comnih.gov

Prediction of Biological Activity from Chemical Structure

A validated QSAR model can serve as a powerful predictive tool. wikipedia.org By inputting the structural information of a novel compound, such as this compound or its derivatives, these models can estimate its biological activity against a specific target. collaborativedrug.com This allows researchers to perform virtual screening of large chemical libraries to prioritize a smaller, more promising set of compounds for experimental testing, thereby accelerating the discovery process. jocpr.com The development of a reliable QSAR model involves several key steps, including data collection, descriptor calculation and selection, model building using statistical methods, and rigorous validation to ensure predictive accuracy. jocpr.comtandfonline.com

Optimization of Chemical Entities for Desired Effects

SAR and QSAR studies are instrumental in lead optimization. oncodesign-services.comnih.gov By understanding which structural modifications lead to increased potency or selectivity, medicinal chemists can rationally design improved molecules. nih.gov For instance, if a QSAR model indicated that increased hydrophobicity in a particular region of a molecule enhances activity, chemists could systematically synthesize derivatives with larger alkyl chains in that position. This iterative process of design, synthesis, and testing, guided by SAR insights, helps in refining a lead compound to achieve the desired therapeutic profile while minimizing off-target effects and improving pharmacokinetic properties (ADME). jocpr.com

Table 3: Illustrative SAR for Hypothetical Derivatives of a Morpholine Scaffold This table is for illustrative purposes only. The activities are hypothetical.

| Compound | R-Group at N-4 Position | Predicted Biological Activity (IC₅₀, µM) | SAR Observation |

|---|---|---|---|

| 1 | -H | 50.2 | Baseline activity |

| 2 | -Methyl | 25.8 | Small alkyl group improves activity |

| 3 (this compound) | -Propyl | 10.5 | Increasing alkyl chain length to C3 enhances activity |

| 4 | -Isopropyl | 15.1 | Branched alkyl group is less favorable than linear |

Computational Toxicology and Environmental Fate Prediction

Computational toxicology is a rapidly advancing field that applies computer-based models to predict the adverse effects of chemicals on human health and the environment. comptox.ainumberanalytics.com This in silico approach allows for the high-throughput screening of compounds to identify potential hazards early in the development process, reducing reliance on extensive and time-consuming experimental testing. comptox.ai

In Silico Assessment of Ecotoxicity and Biodegradability

Assessing the environmental impact of a chemical is a critical component of regulatory frameworks like REACH. nih.gov In silico models are increasingly used to predict key environmental endpoints.

Ecotoxicity: These models predict the potential harm a chemical may cause to various organisms in the ecosystem, such as algae or fish. frontiersin.org

Biodegradability: This refers to the likelihood that a chemical will be broken down by microorganisms in the environment. nih.gov Models for ready biodegradability often classify compounds based on the presence of molecular fragments that are known to be either readily degraded or persistent. nih.gov The "10-day window" is a criterion in some tests to ensure rapid degradation. europa.eu

For this compound, a search of the Aggregated Computational Toxicology Resource (ACToR) database indicates a lack of aggregated hazard or toxicological data. epa.gov An in silico assessment would therefore be a valuable first step in characterizing its environmental profile.

Table 4: Illustrative In Silico Environmental Profile for this compound This table is for illustrative purposes only and is not based on published data.

| Endpoint | Predicted Result | Confidence Level | Model Used |

|---|---|---|---|

| Ready Biodegradability | Not readily biodegradable | Medium | Fragment-based model (e.g., BIOWIN) |

| Aquatic Toxicity (Fish 96h LC₅₀) | > 100 mg/L (Not harmful) | Medium | ECOSAR |

| Mutagenicity (Ames test) | Negative | High | QSAR Toolbox |

Mechanistic Investigations of 4 Propylmorpholine Reactivity

Nucleophilic Characteristics of the Morpholine (B109124) Nitrogen

The nitrogen atom within the morpholine ring of 4-propylmorpholine is a key center of reactivity. Like other secondary amines, this nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. wikipedia.org However, the presence of the ether oxygen in the morpholine ring has an electron-withdrawing effect, which reduces the electron density on the nitrogen. wikipedia.orgresearchgate.net This makes morpholine and its derivatives like this compound less nucleophilic and less basic than structurally similar secondary amines such as piperidine (B6355638). wikipedia.orgmasterorganicchemistry.com For instance, the nucleophilicity of morpholine is about 300 times less than that of piperidine in water. masterorganicchemistry.com

Despite this reduced reactivity compared to piperidine, the nitrogen in the morpholine ring can still act as a nucleophile, participating in various chemical reactions. smolecule.com It can, for example, take part in substitution reactions with electrophiles. smolecule.com The nucleophilicity of amines generally follows the order: ammonia (B1221849) < primary amines < secondary amines. masterorganicchemistry.com The addition of alkyl groups, like the propyl group in this compound, generally increases nucleophilicity compared to the parent morpholine. masterorganicchemistry.com

Reactivity of Pendant Functional Groups (e.g., Silyl (B83357) Ethers, Phenoxy Moieties)

The reactivity of this compound can be significantly expanded by the introduction of pendant functional groups. This section will explore the reactions of two such examples: silyl ethers and phenoxy moieties.

Hydrolysis and Condensation Reactions of Organosilane Linkages

Organosilane compounds containing a this compound moiety, such as 4-(3-(trimethoxysilyl)propyl)morpholine (B1584015), exhibit characteristic hydrolysis and condensation reactions. smolecule.com In the presence of water, the trimethoxysilyl group can hydrolyze, converting the methoxy (B1213986) groups into silanol (B1196071) groups (Si-OH). smolecule.comchemicalforums.com These silanol groups are reactive and can then condense with other silanol groups or with hydroxyl groups on the surface of materials like glass or metal oxides. smolecule.com This condensation reaction forms stable siloxane bonds (Si-O-Si), effectively linking the this compound molecule to the surface or to other organosilane molecules. smolecule.comresearchgate.net

The hydrolysis of silyl ethers can occur without a catalyst, but it often requires high temperatures and long reaction times. chemicalforums.com The condensation of silanols can also proceed without a catalyst, but it is a very slow process at room temperature. chemicalforums.com The reactivity of these organosilane linkages is a key feature in their use as coupling agents and for surface modification. smolecule.comresearchgate.net

Role of Propyl Chain in Directing Reactivity or Steric Hindrance

Conversely, the flexibility of the propyl chain can also be a factor. In N-(3-aminopropyl)morpholine, the three-carbon chain allows for the formation of an intramolecular hydrogen bond, which can stabilize the molecule. conicet.gov.ar While the propyl group itself is not typically a site of reaction under common conditions, its size and conformation can direct the approach of reactants and influence the stereochemistry of the products. frontiersin.org Studies on related N-alkylmorpholine derivatives have shown that increasing the length of the alkyl chain can impact the potency of the molecule in biological systems, suggesting that the chain's properties are significant for molecular interactions. nih.gov

Photochemical Reactions and Photoinduced Processes

Photochemical reactions are chemical processes initiated by the absorption of light energy. msu.edunagwa.com When a molecule absorbs a photon of light, it is promoted to an electronically excited state, which can then undergo various chemical transformations. msu.edu

While specific research on the photochemical reactions of this compound is not extensively documented in the provided results, general principles of photochemistry can be applied. For a photochemical reaction to occur, the molecule must first absorb light. msu.edu The absorbed light provides the energy for the reaction to proceed, often leading to the formation of intermediates that are not accessible through thermal reactions. msu.edu

Studies on related morpholine derivatives, such as 4-oxo(phenylacetyl)morpholine, have shown that they can undergo photochemical reactions like cyclization upon irradiation. rsc.org The course of these reactions can be influenced by the conformation of the morpholine molecule and the environment in which the reaction takes place. rsc.org Photoinduced processes are also important in the context of polymers, where light can be used to initiate polymerization or crosslinking. nih.gov For instance, photoinduced polymerization can proceed through free radical or cationic mechanisms. nih.gov

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics provides information about the rate of a chemical reaction, while thermodynamics describes the energy changes that occur. alooba.comnumberanalytics.com

Reaction Kinetics: The kinetics of reactions involving morpholine derivatives can be influenced by several factors. For example, in reactions with 2,4-dinitrofluorobenzene, the rate of reaction with N-(3-amino-1-propyl)morpholine has been studied. conicet.gov.ar The nucleophilicity of the amine is a key factor in determining the reaction rate. masterorganicchemistry.com As mentioned earlier, the electron-withdrawing effect of the oxygen in the morpholine ring reduces the nucleophilicity of the nitrogen compared to piperidine, which would be reflected in the reaction kinetics. wikipedia.orgmasterorganicchemistry.com

Applications of 4 Propylmorpholine in Organic Synthesis and Catalysis

As a Versatile Building Block in Complex Molecule Synthesis

The morpholine (B109124) scaffold is a prominent feature in many biologically active compounds and functional materials. ontosight.ai As a substituted morpholine, 4-propylmorpholine serves as a valuable building block in organic synthesis, providing a foundation for the construction of more complex molecules. Its structure, containing a tertiary amine and an ether linkage within a six-membered ring, offers specific steric and electronic properties that chemists can leverage. The nitrogen atom acts as a nucleophile or a base, while the propyl group provides a simple alkyl chain that can influence solubility and be a site for further functionalization.